![molecular formula C18H21NO B127651 (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine CAS No. 144119-12-0](/img/structure/B127651.png)
(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine
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Overview
Description
The compound is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms . The presence of the diphenylmethyl group suggests that this compound may have aromatic properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through various methods, including the reaction of amines with ketones or aldehydes .Chemical Reactions Analysis
Pyrrolidines can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The presence of the diphenylmethyl group may influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidines are generally polar and can participate in hydrogen bonding . The diphenylmethyl group is likely to contribute to the compound’s hydrophobicity .Scientific Research Applications
Pharmaceutical Synthesis
This compound is utilized in the synthesis of various pharmaceuticals due to its chiral nature, which is crucial for creating enantiomerically pure drugs. It serves as an intermediate in the production of antihistamines and antiallergenic agents . Its structural framework is also found in modafinil, a medication used to treat sleep disorders .
Catalysis in Organic Chemistry
In organic synthesis, this compound can act as a chiral catalyst. Its ability to influence the stereochemical outcome of reactions makes it valuable for producing specific enantiomers of a substance, which is particularly important in the creation of drugs and other active molecules.
Material Science
The compound’s derivatives are explored for their potential in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its structural analogs have been used in the advancement of organic field-effect transistors (OFETs) and OLEDs .
Biological Studies
In biological research, this compound’s derivatives may be used to study the interaction with biological membranes or proteins due to their amphiphilic nature. This can help in understanding drug-receptor interactions and the development of new therapeutic agents .
Chemical Research
Researchers use this compound to explore new chemical reactions and pathways. Its unique structure allows for the investigation of novel bond formations and reaction mechanisms, contributing to the advancement of synthetic chemistry knowledge .
Industrial Applications
While specific industrial applications of this exact compound are not widely reported, structurally related diphenylmethanol derivatives are used in the production of agrochemicals, as terminating groups in polymerizations, and in the manufacture of polyurethanes .
Future Directions
Mechanism of Action
Target of Action
The primary targets of “®-(1-Methylpyrrolidin-2-yl)diphenylmethanol” are currently unknown This compound, also known as “®-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine” or “[(2R)-1-methylpyrrolidin-2-yl]-diphenylmethanol”, is a complex molecule and its interaction with biological systems is likely multifaceted
Biochemical Pathways
Without specific target identification, it is challenging to summarize the affected biochemical pathways and their downstream effects . Once the targets of “®-(1-Methylpyrrolidin-2-yl)diphenylmethanol” are identified, it will be possible to map out the biochemical pathways involved and understand the compound’s impact on these pathways.
Result of Action
The molecular and cellular effects of “®-(1-Methylpyrrolidin-2-yl)diphenylmethanol” are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action, which are not yet fully elucidated. Future research should aim to uncover these effects to provide a comprehensive understanding of the compound’s action.
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability . Factors such as temperature, pH, presence of other molecules, and cellular context can all impact the action of a compound.
properties
IUPAC Name |
[(2R)-1-methylpyrrolidin-2-yl]-diphenylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-19-14-8-13-17(19)18(20,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,20H,8,13-14H2,1H3/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJAGFLYYNXCAB-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine | |
CAS RN |
144119-12-0 |
Source
|
Record name | (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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